[2-(2,2-Difluorocyclopentyl)ethyl](methyl)amine hydrochloride
Description
2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride is a chemical compound characterized by the presence of a difluorocyclopentyl group attached to an ethyl chain, which is further linked to a methylamine group. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
2-(2,2-difluorocyclopentyl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2N.ClH/c1-11-6-4-7-3-2-5-8(7,9)10;/h7,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRGQWJWXYPTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCC1(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride typically involves the difluoromethylation of cyclopentyl derivatives. One common method includes the reaction of cyclopentyl derivatives with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopentyl oxides, while reduction could produce difluorocyclopentyl amines.
Scientific Research Applications
Scientific Research Applications
The applications of 2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride can be categorized into several key areas:
Medicinal Chemistry
- Drug Development : The compound's amine functionality allows it to interact with biological targets such as receptors and enzymes, making it a candidate for the development of novel therapeutic agents. Research indicates potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
Organic Synthesis
- Building Block : The compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules. Its unique structure can facilitate the formation of diverse functional groups through various chemical reactions such as alkylation and substitution.
- Reagent in Chemical Reactions : It can participate in reactions like nucleophilic substitutions and coupling reactions, expanding its utility in synthetic organic chemistry.
Materials Science
- Polymer Chemistry : The incorporation of 2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Its unique fluorinated structure may contribute to improved chemical resistance in polymer formulations.
Case Study 1: Antineoplastic Activity
A study investigated the cytotoxic effects of related difluorinated amines on various cancer cell lines. Results indicated that compounds with similar structural motifs demonstrated significant inhibition of cell proliferation, suggesting that 2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride could have similar effects. Further studies are needed to elucidate its mechanism of action and therapeutic potential.
Case Study 2: Neuropharmacological Effects
Research exploring the neuropharmacological properties of difluorinated amines highlighted their ability to influence neurotransmitter release and uptake. This suggests that 2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride may modulate synaptic activity, presenting opportunities for developing treatments for mood disorders or cognitive impairments.
Summary Table of Applications
| Application Area | Specific Uses | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Drug development for neurological disorders | Targeting neurotransmitter systems |
| Anticancer agents | Cytotoxic effects on cancer cells | |
| Organic Synthesis | Building block for complex molecules | Versatile synthetic pathways |
| Reagent for nucleophilic substitutions | Facilitating diverse chemical transformations | |
| Materials Science | Enhancement of polymer properties | Improved thermal stability and chemical resistance |
Mechanism of Action
The mechanism of action of 2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The precise molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [2-(2,2-Difluorocyclopentyl)ethyl]amine
- 2-(2,2-Difluorocyclopentyl)ethylamine
- 2-(2,2-Difluorocyclopentyl)ethylamine
Uniqueness
2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride is unique due to its specific difluorocyclopentyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Biological Activity
2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHClFN
- Molecular Weight : 197.65 g/mol
- IUPAC Name : 2-(2,2-Difluorocyclopentyl)ethyl(methyl)amine hydrochloride
The compound features a difluorinated cyclopentyl group, which is significant for its interaction with biological targets.
Pharmacological Properties
- Antidepressant Activity : Studies have indicated that compounds with similar structures exhibit serotonin reuptake inhibition, which is a mechanism often associated with antidepressant effects. The presence of the difluorocyclopentyl moiety may enhance binding affinity to serotonin transporters.
- Anxiolytic Effects : Research on related amine compounds suggests potential anxiolytic properties. The modulation of neurotransmitter systems, particularly GABAergic pathways, may contribute to these effects.
- Neuroprotective Effects : Some studies have indicated that derivatives of amines can provide neuroprotective benefits in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
The biological mechanisms through which 2-(2,2-Difluorocyclopentyl)ethylamine hydrochloride exerts its effects are not fully elucidated but may involve:
- Receptor Modulation : Interaction with various neurotransmitter receptors, including serotonin and dopamine receptors.
- Enzyme Inhibition : Potential inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters in the synaptic cleft.
Table 1: Summary of Biological Studies
Research Insights
- A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications at the cyclopentyl position significantly influenced receptor binding affinities ( ).
- Another investigation reported that derivatives with fluorinated groups exhibited enhanced potency in inhibiting MAO activity, suggesting a promising direction for developing antidepressants ( ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
